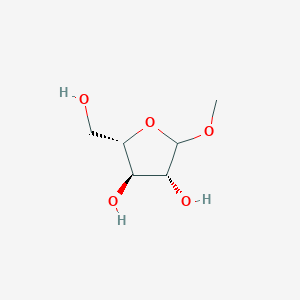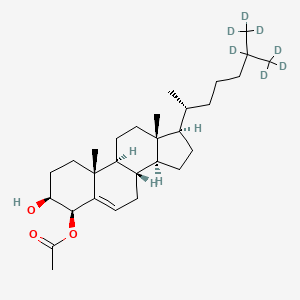
4beta-Hydroxy Cholesterol-d7 4-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4beta-Hydroxy Cholesterol-d7 4-Acetate is a deuterium-labeled derivative of 4beta-Hydroxy Cholesterol. This compound is often used as an internal standard in various analytical applications, particularly in studies involving cholesterol metabolism and synthesis. The deuterium labeling allows for precise quantification and tracking in complex biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4beta-Hydroxy Cholesterol-d7 4-Acetate typically involves the deuteration of 4beta-Hydroxy Cholesterol followed by acetylation. The deuteration process replaces hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions. The acetylation step involves reacting the deuterated 4beta-Hydroxy Cholesterol with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the consistency and quality of the final product. The production is carried out under stringent quality control measures to meet the standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
4beta-Hydroxy Cholesterol-d7 4-Acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new compounds with different functional groups
Scientific Research Applications
4beta-Hydroxy Cholesterol-d7 4-Acetate is widely used in scientific research, including:
Chemistry: Used as a standard in analytical chemistry for the quantification of cholesterol and its derivatives.
Biology: Employed in studies of cholesterol metabolism and synthesis in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of cholesterol-related drugs.
Industry: Applied in the quality control of pharmaceutical products and in the development of new cholesterol-lowering drugs
Mechanism of Action
The mechanism of action of 4beta-Hydroxy Cholesterol-d7 4-Acetate involves its role as a labeled internal standard. The deuterium atoms in the compound allow for precise tracking and quantification in mass spectrometry-based analyses. This helps in understanding the metabolism and synthesis pathways of cholesterol in biological systems. The compound interacts with various enzymes and receptors involved in cholesterol metabolism, providing insights into the molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4beta-Hydroxy Cholesterol: The non-deuterated form of the compound.
Cholesterol-d7: Another deuterium-labeled cholesterol derivative.
27-Hydroxy Cholesterol: A hydroxylated form of cholesterol with different biological functions
Uniqueness
4beta-Hydroxy Cholesterol-d7 4-Acetate is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This makes it particularly valuable in studies requiring accurate quantification and tracking of cholesterol metabolism and synthesis .
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D |
InChI Key |
CPAJTVKFJMIGFR-XOBJRHKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


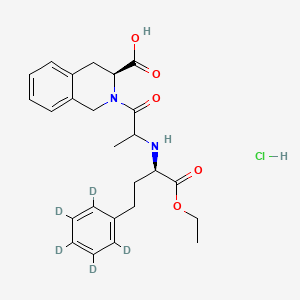
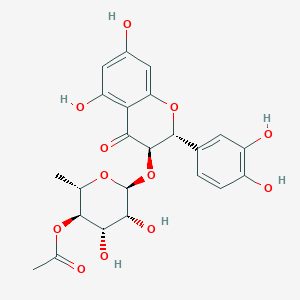
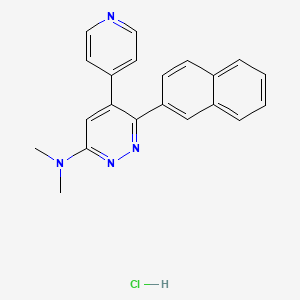
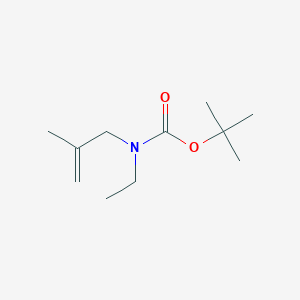
![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
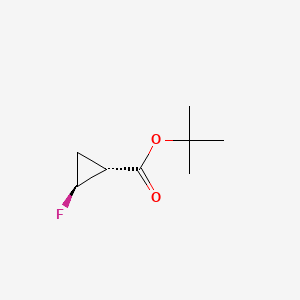
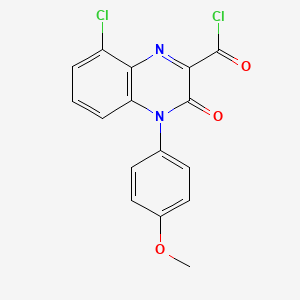
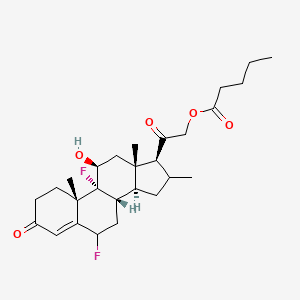
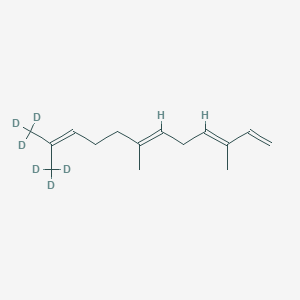
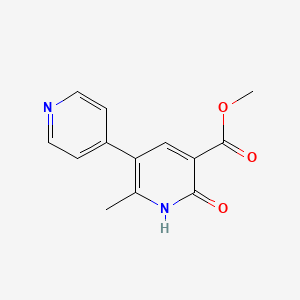
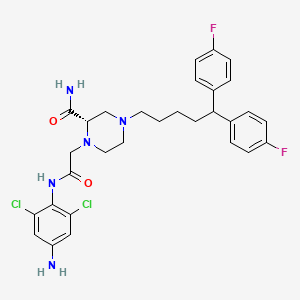
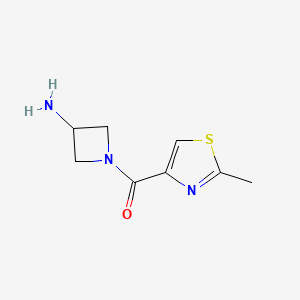
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
